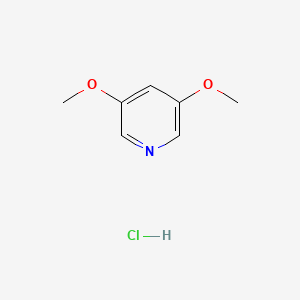
3,5-Dimethoxypyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethoxypyridine hydrochloride is a useful research compound. Its molecular formula is C7H10ClNO2 and its molecular weight is 175.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Intermediate and HIV Restrainer Synthesis
A study by Zhang, Liu, Xu, and Liu (2007) presented a new process for preparing 3,5-dihydroxy-1-pentylbenzene, utilized as a medicinal intermediate and in the synthesis of HIV restrainers. This process involved technical 3,5-dimethoxybenzoic acid and resulted in a high yield and purity, marking a significant advancement in this field of research (Longduo Zhang, Zhiqiang Liu, Yulun Xu, & Shuying Liu, 2007).
Synthesis of 3,5-Dimethoxyphthalic Anhydride
Liu Zuliang (2007) researched the synthesis of 3,5-dimethoxyphthalic anhydride, a compound with applications in synthesizing substituted anthraquinones and hypericin derivatives. This process utilized methyl 3,5-dimethoxybenzoate and chloral hydrate, leading to a significant total yield of the desired product (Liu Zuliang, 2007).
Method Development for Genotoxic Impurity Detection
Venugopal et al. (2012) developed a liquid chromatographic-tandem mass spectrometric method for analyzing 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, a genotoxic impurity in pantoprazole sodium drug substances. This method provided a sensitive and selective approach for trace analysis in pharmaceuticals (N. Venugopal, A. V. Bhaskar Reddy, K. Gangadhar Reddy, V. Madhavi, & G. Madhavi, 2012).
Corrosion Inhibition Studies
Bouklah et al. (2005) investigated the influence of 3,5-dimethyl-1H-pyrazole, pyridine, and 2-(3-methyl-1H-pyrazol-5-yl) pyridine on steel corrosion inhibition. Their study highlighted the potential application of pyridine derivatives, including 3,5-dimethoxypyridine hydrochloride, in protecting metals from corrosive environments (M. Bouklah, A. Attayibat, B. Hammouti, A. Ramdani, S. Radi, & M. Benkaddour, 2005).
Synthesis of Novel Compounds for Antimicrobial Evaluation
Saidugari et al. (2016) described the synthesis of novel 1,2,3-triazole-hydrazone derivatives incorporating the 3,4-dimethoxy pyridine ring nucleus. These compounds were tested for antimicrobial properties against various bacterial and fungal pathogens, demonstrating the versatility of this compound derivatives in pharmaceutical research (Swamy Saidugari, L. Vadali, K. Vidya, & B. Ram, 2016).
Development of Novel Heterocyclic Systems for Antimicrobial and Anticancer Evaluation
Ibrahim et al. (2022) used 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal as an intermediate to create various heterocyclic systems linked to furo[3,2-g]chromene. These compounds exhibited variable antimicrobial and anticancer activities, showcasing the application of this compound derivatives in developing new therapeutic agents (M. Ibrahim, Sami A. Al-Harbi, Esam S Allehyani, Esam A. Alqurashi, & A. Alqarni, 2022).
Safety and Hazards
For safety, it is recommended to rinse with pure water for at least 15 minutes in case of exposure and consult a doctor . The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place . It is advised to handle with gloves and wear tightly fitting safety goggles .
Wirkmechanismus
Target of Action
The primary targets of 3,5-Dimethoxypyridine hydrochloride are currently unknown. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine and its derivatives are often used as solvents and starting materials for the synthesis of target compounds in pharmaceuticals and agrochemicals .
Mode of Action
The mode of action of this compound is not well-studied. As a pyridine derivative, it may interact with biological targets in a similar manner to other pyridine compounds. Without specific information on its targets, it’s challenging to describe its precise mode of action .
Pharmacokinetics
For instance, its molecular weight (175.61 g/mol) and its solubility could influence its absorption and distribution . More detailed studies are required to fully understand its pharmacokinetic profile.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information about its specific biological targets
Action Environment
The action of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Without specific information on its mode of action and its targets, it’s challenging to predict how these factors might influence its action, efficacy, and stability .
Eigenschaften
IUPAC Name |
3,5-dimethoxypyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c1-9-6-3-7(10-2)5-8-4-6;/h3-5H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSOTJFDGYYSFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2507389.png)
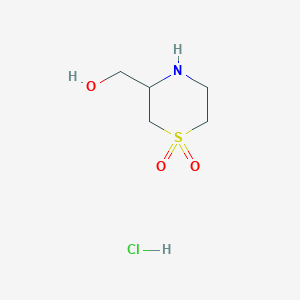

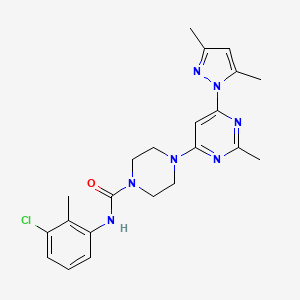
![5-(1-adamantyl)-N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2507394.png)
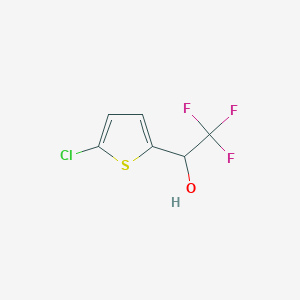
![N-(4-ethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507396.png)
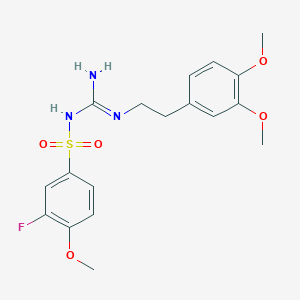
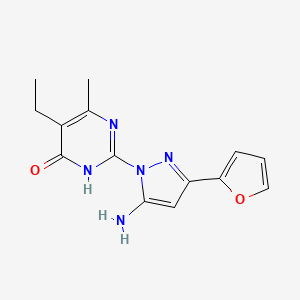
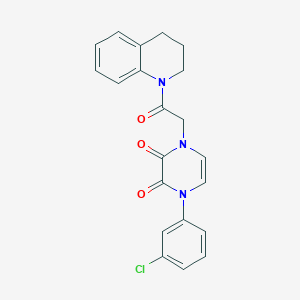

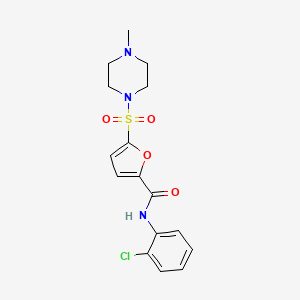

![diethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2507411.png)
